Octamethylcyclotetrasiloxane-d24

Description

Contextualization of Octamethylcyclotetrasiloxane (B44751) (D4) in Environmental and Chemical Science

Octamethylcyclotetrasiloxane, commonly known as D4, is an organosilicon compound that does not occur naturally in the environment. canada.ca It is primarily used as a monomer in the production of silicone polymers, which have widespread applications in various industrial and consumer products. su.setera.org These applications include cosmetics, personal care products, pharmaceuticals, and as antifoaming agents in food processing. canada.catera.org D4 is also utilized in the manufacturing of rubber, plastics, and electronics. su.se

The extensive use of D4 has led to its release into the environment through various pathways. canada.ca A significant source of environmental emission is from the use of personal care products, which can enter the aquatic environment via wastewater. su.se Industrial processes also contribute to its release into the air and water. canada.casu.se Due to its high volatility, a substantial portion of D4 used in personal care products is released into the atmosphere. su.se

In the environment, D4 is known to be persistent in air and sediment. canada.ca It has a high potential for bioaccumulation in aquatic organisms. su.se The European Union has classified D4 as a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties. asca-berlin.de It is also considered very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility. asca-berlin.de In water, soil, and sediment, D4 can degrade into dimethylsilanediol (B41321) (DMSD) and other intermediate products under certain conditions. regulations.gov

Significance of Deuterated Octamethylcyclotetrasiloxane (Octamethylcyclotetrasiloxane-d24) in Research Paradigms

Deuterated Octamethylcyclotetrasiloxane, specifically this compound, holds a pivotal role in academic research primarily as an internal standard for quantitative analysis. In analytical chemistry, particularly in techniques like mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise measurements.

The key advantage of using this compound lies in its chemical similarity to the non-deuterated D4. Both compounds exhibit nearly identical physicochemical properties, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium (B1214612) atoms, they can be clearly distinguished by a mass spectrometer.

This distinction allows researchers to add a known amount of this compound to a sample at the beginning of the analytical process. Any loss of the target analyte (D4) during sample workup will be mirrored by a proportional loss of the internal standard (this compound). By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for these losses and accurately quantify the concentration of D4 in the original sample. This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high precision and accuracy.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry involving this compound is to facilitate the accurate and reliable quantification of its non-deuterated counterpart, D4, in various environmental and biological matrices. The use of this deuterated standard is integral to achieving several key research goals:

Environmental Monitoring: Researchers utilize this compound to determine the concentration of D4 in environmental compartments such as water, soil, sediment, and air. canada.casu.se This is crucial for understanding the extent of environmental contamination, assessing the effectiveness of regulations, and studying the environmental fate and transport of D4. su.se

Bioaccumulation Studies: By employing this compound as an internal standard, scientists can precisely measure the levels of D4 in various organisms. This is essential for investigating the bioaccumulation potential of D4 in the food web and understanding its impact on wildlife. asca-berlin.de

Toxicological Research: Accurate quantification of D4 is fundamental in toxicological studies that aim to determine the adverse effects of this compound on living organisms. This compound enables researchers to establish clear dose-response relationships.

Human Exposure Assessment: Academic studies focused on human health risks require the precise measurement of D4 in human tissues and fluids. The use of this compound allows for the reliable quantification of human exposure to D4 from various sources, including consumer products and the environment. canada.ca

Metabolism and Degradation Studies: Research into the metabolic pathways of D4 in organisms and its degradation processes in the environment benefits from the use of its deuterated analog. It aids in tracking the transformation of D4 and identifying its metabolites and degradation products. regulations.gov

In essence, the scope of academic inquiry on this compound is intrinsically linked to the need for robust and defensible data on the presence and behavior of D4. The deuterated compound serves as an indispensable analytical tool, underpinning a wide range of environmental and toxicological research aimed at understanding and mitigating the potential risks associated with D4.

| Property | Value |

| Chemical Formula | C₈D₂₄O₄Si₄ |

| Synonyms | Octa(methyl-d3)cyclotetrasiloxane, Perdeuteriooctamethylcyclotetrasiloxane |

| Primary Application | Internal standard for quantitative analysis of D4 |

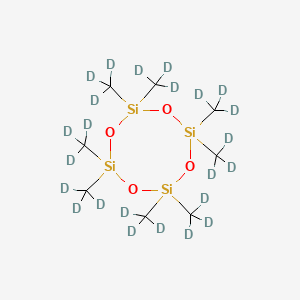

Structure

3D Structure

Properties

Molecular Formula |

C8H24O4Si4 |

|---|---|

Molecular Weight |

320.76 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8-octakis(trideuteriomethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

InChI |

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3 |

InChI Key |

HMMGMWAXVFQUOA-JFUAVBILSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Synthesis Methodologies and Isotopic Labeling of Octamethylcyclotetrasiloxane D24

Fundamental Synthetic Routes for Octamethylcyclotetrasiloxane (B44751) (D4)

The commercial production of Octamethylcyclotetrasiloxane (D4) is a well-established industrial process. It serves as a primary monomer for the production of silicone polymers and is used in a wide array of applications.

Hydrolytic Condensation Polymerization of Organochlorosilane Precursors

The most fundamental and widely used method for synthesizing D4 is the hydrolysis and subsequent condensation of dimethyldichlorosilane ((CH₃)₂SiCl₂). wikipedia.org This process begins with the hydrolysis of the dichlorosilane (B8785471) precursor, where the chlorine atoms are replaced by hydroxyl (OH) groups, forming dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). uni-wuppertal.dedoubtnut.com This reaction is typically performed by mixing dimethyldichlorosilane with a significant volume of water. acs.org

The resulting silanol (B1196071) is unstable and readily undergoes intermolecular condensation polymerization. doubtnut.comgac.edu In this step, water molecules are eliminated, forming stable siloxane (Si-O-Si) bonds. gac.edu This condensation process does not lead to a single product but rather to a mixture of linear polydimethylsiloxanes with reactive hydroxyl end groups and various cyclic dimethylsiloxanes. wikipedia.orguni-wuppertal.de

Industrial Production Processes and Oligomer Distribution

On an industrial scale, the hydrolysis of dimethyldichlorosilane produces a mixture of cyclic oligomers, denoted as Dx, where 'x' represents the number of dimethylsiloxane units in the ring. acs.org This mixture primarily contains cyclic compounds ranging from D3 to D10. acs.org The relative abundance of each cyclic oligomer, including D4, is influenced by the specific reaction conditions. acs.org Factors such as the ratio of dimethyldichlorosilane to water, the presence and type of solvents, and the use of acids or bases as catalysts can alter the distribution of the products. acs.orgresearchgate.net

Generally, Octamethylcyclotetrasiloxane (D4) is the most abundant cyclic product in the mixture. acs.org The crude product mixture is then subjected to fractional distillation to separate the different cyclic siloxanes based on their volatility, yielding purified D4. wikipedia.orgacs.org In some processes, the entire polymer/ring mixture is equilibrated using a strong base like potassium hydroxide (B78521) (KOH), which helps to convert the mixture into the more volatile cyclic siloxanes, which can then be distilled off. wikipedia.org

Isotopic Labeling Strategies for Octamethylcyclotetrasiloxane-d24

The synthesis of this compound ([(CD₃)₂SiO]₄) requires the introduction of deuterium (B1214612) atoms into the methyl groups of the precursor molecules. This is achieved through specialized isotopic labeling techniques.

Deuteration of Methyl Groups on Silicon Precursors for Perdeuterated Synthesis

The synthesis of the perdeuterated D4-d24 starts with the preparation of a deuterated precursor, analogous to dimethyldichlorosilane. This precursor is bis(trideuteromethyl)dichlorosilane ((CD₃)₂SiCl₂). The creation of the crucial C-D bonds in the methyl groups is a key step. Methods for site-selective trideuteromethylation often employ deuterated C1 building blocks. nih.gov Reagents such as deuterated methanol (B129727) (CD₃OD) or trideuteromethyl tosylate (CD₃OTs) can be used to introduce the CD₃ group onto various substrates. researchgate.net

Once the perdeuterated precursor, bis(trideuteromethyl)dichlorosilane, is synthesized, it undergoes the same hydrolytic condensation polymerization process described for the non-labeled D4. The hydrolysis of (CD₃)₂SiCl₂ yields the corresponding deuterated silanol, bis(trideuteromethyl)silanediol ((CD₃)₂Si(OH)₂), which then condenses to form a mixture of linear and cyclic perdeuterated siloxanes, from which this compound is isolated.

Analytical Characterization of Isotopic Purity and Structure

After synthesis, it is crucial to verify the structure and determine the isotopic purity of this compound. This ensures that the compound meets the required specifications for its intended use, such as a reliable standard for quantitative analysis.

Analytical Techniques for Characterization:

| Technique | Application for this compound |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC is used to separate D4-d24 from other siloxanes and impurities. filab.fr The mass spectrometer then analyzes the fragments, confirming the molecular weight (which will be higher than non-labeled D4 due to the 24 deuterium atoms) and providing data to calculate the percentage of deuterium incorporation (isotopic purity). filab.frnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the absence or significant reduction of proton signals from the methyl groups, indicating successful deuteration. ¹³C NMR can show the characteristic shifts for the deuterated methyl carbons, and ²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence and chemical environment. acs.orgnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR can be used to identify the characteristic vibrations of the molecule. The C-D bond vibrations will appear at a lower frequency (wavenumber) compared to the C-H bond vibrations in standard D4, providing further evidence of deuteration. |

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, confirming its chemical structure and quantifying the level of isotopic enrichment. This is essential for its application in sensitive analytical studies. nih.gov

Spectroscopic Confirmation of Deuterium Labeling (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide definitive evidence of isotopic labeling by detecting the physical changes resulting from the substitution of protons with deuterons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming deuteration. The analysis involves comparing the spectra of the deuterated sample with that of a non-labeled D4 standard.

¹H NMR: In a proton NMR spectrum of a highly pure this compound sample, the characteristic sharp singlet for the methyl protons, typically observed around 0.1 ppm for standard D4, will be virtually absent. bmrb.iochemicalbook.com The degree of signal reduction provides a direct measure of the extent of deuteration.

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the incorporated deuterium atoms, which would produce a characteristic signal confirming their presence in the methyl group environment.

²⁹Si NMR: Silicon-29 NMR provides information about the silicon-oxygen backbone. In the deuterated compound, the silicon atoms would exhibit coupling to deuterium (Si-D) instead of hydrogen (Si-H), leading to distinct changes in the signal's multiplicity and appearance compared to the non-labeled analog. nih.gov

| Nucleus | Octamethylcyclotetrasiloxane (D4) | This compound (Expected) | Indication |

|---|---|---|---|

| ¹H | Strong signal at ~0.1 ppm | Signal significantly reduced or absent | Confirmation of H replacement by D |

| ²H | No signal | Signal present at chemical shift corresponding to methyl groups | Direct detection of incorporated Deuterium |

| ²⁹Si | Signal shows coupling to ¹H | Signal shows coupling to ²H, altering multiplicity | Confirmation of deuteration at the methyl groups attached to silicon |

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing unequivocal proof of mass increase due to deuteration. The technique is sensitive enough to distinguish between fully deuterated, partially deuterated, and non-deuterated species.

The molecular weight of standard D4 is approximately 296.6 g/mol . wikipedia.org

For this compound, where 24 hydrogen atoms (mass ~1.008 amu) are replaced by 24 deuterium atoms (mass ~2.014 amu), the molecular weight increases significantly.

Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation patterns, which would differ from the non-labeled compound, confirming the location of the deuterium labels on the methyl groups. researchgate.netnih.gov

| Compound | Molecular Formula | Approximate Molecular Weight (g/mol) |

|---|---|---|

| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | 296.6 |

| This compound | C₈D₂₄O₄Si₄ | 320.8 |

Chromatographic Assessment of Isotopic Purity and Composition

Chromatographic techniques are employed to separate the target compound from any chemical or isotopic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for assessing both chemical and isotopic purity. researchgate.net

Gas Chromatography (GC): The GC column separates components of the sample based on their volatility and interaction with the stationary phase. This allows for the separation of this compound from other cyclic siloxanes that may be present as impurities, such as Hexamethylcyclotrisiloxane (D3) and Decamethylcyclopentasiloxane (D5). shimadzu.comchromatographyonline.com These contaminants are common byproducts of the siloxane synthesis process. industrialchemicals.gov.au

Mass Spectrometry (MS): The mass spectrometer, acting as the detector for the GC, analyzes the eluting components. For each peak separated by the GC, the MS provides a mass spectrum. This allows for the determination of isotopic purity by measuring the relative abundance of the fully deuterated D4-d24 (m/z ~321) versus any partially deuterated or non-deuterated D4 (m/z ~297) that might co-elute. researchgate.netfrontiersin.org

This combination provides a comprehensive profile of the sample, quantifying both chemical and isotopic contaminants.

| Impurity Type | Compound Name | Basis of Separation/Identification |

|---|---|---|

| Chemical Impurity | Hexamethylcyclotrisiloxane (D3) | Different retention time in GC |

| Chemical Impurity | Decamethylcyclopentasiloxane (D5) | Different retention time in GC |

| Isotopic Impurity | Octamethylcyclotetrasiloxane (non-deuterated) | Different mass spectrum (lower m/z) |

| Isotopic Impurity | Partially deuterated Octamethylcyclotetrasiloxane | Different mass spectrum (intermediate m/z) |

Advanced Analytical Methodologies for Octamethylcyclotetrasiloxane D24 Quantification and Detection

Chromatographic Separation Techniques

Chromatography is fundamental to separating D4-d24 from interfering compounds in a sample prior to detection. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the nature of the sample matrix.

Gas chromatography is the most common technique for analyzing volatile siloxanes like D4 and its deuterated analogue due to their thermal stability and volatility. researchgate.net GC systems, particularly when coupled with mass spectrometry (GC-MS), provide excellent separation and identification capabilities for D4-d24 in complex environmental samples like biogas and landfill gas, as well as in biological tissues such as plasma, liver, and fat. researchgate.netnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power, which is particularly useful for resolving siloxanes from complex hydrocarbon matrices found in gasoline or biogas samples. nih.govresearchgate.net A common column combination for this purpose is a non-polar stationary phase in the first dimension and a more polar phase in the second, which can effectively isolate siloxanes from hydrocarbon interferences. nih.gov

A significant challenge in the trace analysis of siloxanes is background contamination from laboratory materials, including GC inlet septa and column bleed from polysiloxane-based stationary phases. researchgate.netdoria.fi This necessitates careful method design, such as using backflushing systems to remove high-boiling-point components and prevent contamination in subsequent analyses. shimadzu.com For quantitative analysis in biological extracts, drying the extracts is a critical step to prevent the reaction of water with the GC stationary phase, which can artificially generate D4. researchgate.net

Table 1: GC Parameters for Siloxane Analysis This interactive table summarizes typical parameters used in the GC analysis of cyclic siloxanes, applicable to D4-d24.

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Column Type | DB-5MS, HP-5MS | Commonly used non-polar columns providing good separation for siloxanes. doria.fi |

| Injection Mode | Splitless or Split (e.g., 50:1) | Splitless for trace analysis; Split for higher concentrations. nih.gov |

| Injector Temp. | 150-250°C | Optimized to ensure volatilization without degradation. nih.govchromforum.org |

| Oven Program | e.g., 35°C (2 min) to 240°C at 10°C/min | Temperature ramping allows for separation of various volatile compounds. nih.gov |

| Carrier Gas | Helium | Inert gas commonly used in GC-MS applications. nih.gov |

While GC is favored for the parent compound, High-Performance Liquid Chromatography (HPLC) is essential for the analysis of its non-volatile metabolites. nih.gov Studies on the metabolism of D4 in rats have utilized HPLC systems equipped with a radioisotope detector to profile urinary metabolites after administration of ¹⁴C-labeled D4. nih.gov This approach is directly transferable to profiling the metabolites of D4-d24.

The primary metabolites identified include more polar, water-soluble compounds such as dimethylsilanediol (B41321) [Me₂(OH)₂] and methylsilanetriol (B1219558) [MeSi(OH)₃]. nih.gov The separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water. nih.gov The identification of these metabolites confirms that demethylation is a key metabolic pathway. nih.gov Should D4-d24 be used in such a study, the resulting metabolites would be expected to retain their deuterium (B1214612) labels, allowing them to be distinguished and traced.

Table 2: HPLC Method for D4 Metabolite Profiling This interactive table outlines a typical HPLC method for separating D4 metabolites, which would be applicable for the deuterated metabolites of D4-d24.

| Parameter | Condition | Purpose/Reference |

|---|---|---|

| Column | C18 Reversed-Phase | Standard for separating moderately polar to non-polar compounds. nih.gov |

| Mobile Phase | Acetonitrile / Water Gradient | Allows for elution of a wide range of metabolite polarities. nih.gov |

| Detector | Radioisotope Detector (for ¹⁴C) or Mass Spectrometer | Radio-detection for labeled studies; MS for structural confirmation. nih.gov |

| Sample Prep | Direct injection of urine or derivatization for GC-MS confirmation. | Minimal prep needed for HPLC; derivatization required for subsequent GC analysis. nih.gov |

Mass Spectrometric Detection and Isotope Ratio Analysis

Mass spectrometry (MS) is the definitive detection method for D4-d24, providing both high sensitivity and the ability to distinguish the deuterated compound from its native analogue based on mass-to-charge (m/z) ratio.

For trace-level analysis of volatile compounds like D4-d24 in air or biogas, thermal desorption (TD) coupled with GC-MS is a powerful technique. nih.govru.nlolores.org The method involves collecting air samples on sorbent tubes, which are then heated in a thermal desorber to release the trapped analytes into the GC-MS system. olores.org This pre-concentration step allows for very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. nih.govru.nlrsc.org

A sensitive TD-GC-MS method developed for D4 and D5 in end-exhaled air achieved limits of quantification (LOQ) of 2.1 ng/L for D4. nih.govru.nl The method involved conditioning ATD tubes at high temperatures (350°C) to minimize background contamination and using ¹³C-labeled internal standards to improve precision. nih.govru.nl This approach is perfectly suited for the analysis of D4-d24, which would be distinguished by its unique mass spectrum.

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that provides highly accurate and precise quantification by correcting for sample loss during preparation and analysis. nih.govrsc.orgosti.gov The technique involves adding a known amount of an isotopically labeled standard (the "spike") to the sample before processing. osti.gov

In the context of siloxane analysis, D4-d24 is an ideal isotopic spike for quantifying unlabeled D4. Conversely, to quantify D4-d24, a different isotopically enriched standard, such as ¹³C-labeled D4, would be used. nih.govru.nl The concentration of the analyte is calculated from the measured isotope ratio of the analyte and the spike in the final extract. osti.gov This method significantly improves the coefficient of variation, as demonstrated in a study where using a ¹³C-labeled internal standard for D4 analysis reduced the variation from 30.8% to 9.5%. nih.govru.nl

To achieve the highest sensitivity and selectivity in mass spectrometry, targeted ion monitoring is employed. This involves programming the mass spectrometer to detect only a few specific m/z ions characteristic of the analyte and its internal standard, rather than scanning the entire mass range. chemrxiv.org This mode, often called Selected Ion Monitoring (SIM) in quadrupole instruments, dramatically reduces noise and enhances the signal for the ions of interest.

For the analysis of D4, the characteristic ion monitored is typically m/z 281, which corresponds to the loss of a methyl group ([M-CH₃]⁺) from the parent molecule. researchgate.netnih.gov For D4-d24, the molecular weight is increased by the mass of 24 deuterium atoms replacing 24 hydrogen atoms. The resulting molecular ion ([M]⁺) would be at m/z 320. The equivalent fragment ion, resulting from the loss of a deuterated methyl group ([M-CD₃]⁺), would be detected at approximately m/z 302. Monitoring these specific, high m/z ions provides an unambiguous and highly sensitive method for detecting and quantifying D4-d24, even in complex matrices.

Table 3: Key Mass-to-Charge (m/z) Ratios for Targeted Ion Monitoring This interactive table shows the characteristic ions monitored for D4 and its isotopologues.

| Compound | Monitored Ion (m/z) | Ion Identity | Reference |

|---|---|---|---|

| Octamethylcyclotetrasiloxane (B44751) (D4) | 281 | [M-CH₃]⁺ | researchgate.netnih.gov |

| ¹³C-labeled D4 (Internal Std.) | 285 | [M-CH₃]⁺ | nih.gov |

| Octamethylcyclotetrasiloxane-d24 (D4-d24) | 320 | [M]⁺ | Calculated |

| This compound (D4-d24) | 302 | [M-CD₃]⁺ | Calculated |

Advanced Spectroscopic Characterization

Spectroscopic techniques offer unparalleled insight into the molecular structure and interactions of D4-d24. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly powerful for structural elucidation and analyzing its behavior at interfaces.

Nuclear Magnetic Resonance (NMR) for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of siloxane compounds, including Octamethylcyclotetrasiloxane (D4). nih.gov Multinuclear NMR experiments, such as ¹H, ¹³C, and ²⁹Si NMR, provide a complete picture of the molecule's covalent framework.

For the non-deuterated D4 molecule, ¹H NMR spectra typically show a single sharp peak for the 24 equivalent methyl protons, while the ¹³C NMR shows a corresponding signal for the methyl carbons. nih.govrsc.org ²⁹Si NMR is especially informative, providing data on the silicon-oxygen backbone. Density Functional Theory (DFT) calculations have been employed to predict ²⁹Si NMR chemical shifts for D4, showing good agreement with experimental values and helping to identify specific structural features, including those in strained ring systems. researchgate.net

Interactive Data Table: Representative NMR Chemical Shifts for Octamethylcyclotetrasiloxane (D4)

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | ~0.09 - 0.1 | CDCl₃ | rsc.orgnih.gov |

| ¹³C | ~0.76 | CDCl₃ | nih.gov |

| ²⁹Si | -19.5 to -19.8 | (Calculated/Various) | researchgate.net |

Note: Chemical shifts can vary slightly based on solvent, concentration, and experimental conditions.

The introduction of deuterium to create D4-d24 provides a powerful tool for kinetic studies. While deuterium is "silent" in ¹H NMR, its presence significantly alters the molecule's mass. This isotopic labeling allows D4-d24 to be used as a tracer in complex chemical processes, such as ring-opening polymerization reactions or degradation pathways. nih.gov By monitoring the appearance of new signals or changes in existing ones over time using techniques like ²⁹Si NMR, researchers can track the consumption of the D4-d24 monomer and the formation of polymer chains or degradation products, thereby determining reaction rates and mechanisms.

Raman Spectroscopy for Interfacial Interaction Analysis

Raman spectroscopy, a vibrational spectroscopy technique, is highly effective for probing the structure of siloxanes and their interactions at interfaces. It provides detailed information on the characteristic vibrations of the siloxane backbone (Si-O-Si) and methyl groups (Si-CH₃). The analysis of Raman vibrational bands and their origins is crucial for understanding the behavior of these molecules. nih.gov

While standard Raman spectroscopy is effective for bulk analysis, advanced techniques are required to study interfacial phenomena. These are critical for understanding how D4-d24 might interact with surfaces in environmental or biological systems.

Total Internal Reflection (TIR) Raman Spectroscopy: This method can be used to selectively obtain the Raman spectrum of molecules at a solid-liquid interface, such as a silica/water interface. rsc.org By applying this technique, one could study the orientation and conformational changes of D4-d24 when it adsorbs onto mineral surfaces or interacts with lipid bilayers, providing insight into its environmental partitioning behavior. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS provides enormous signal amplification, allowing for the detection of molecules at very low concentrations at an interface. This could be applied to study D4-d24 at liquid-liquid interfaces, for example, by observing its interaction in an oil-water system, which is relevant for toxicological and environmental fate studies.

Through these methods, the specific vibrational modes of the Si-O-Si ring and the methyl-d₃ groups of D4-d24 can be monitored to reveal details about its orientation, conformation, and interactions with surrounding molecules at various interfaces.

Radiometric Techniques for Tracer Studies

Tracer studies are essential for determining the environmental fate, distribution, and metabolism of a compound. While D4-d24 serves as a stable (non-radioactive) isotope tracer typically detected by mass spectrometry, the principles of its use are well-demonstrated by studies involving its radioactive analogue, ¹⁴C-labeled D4.

Scintillation Counting in Environmental Fate Assessments

Liquid Scintillation Counting (LSC) is the primary technique for quantifying radioactivity in tracer studies using ¹⁴C-labeled compounds. In the context of D4, studies have used ¹⁴C-D4 to investigate its pharmacokinetic profile, including its absorption, distribution, and elimination.

In a typical environmental fate assessment, ¹⁴C-D4 is introduced into a model system (e.g., a sediment-water column or an organism). Over time, samples from different compartments (water, sediment, air, biological tissues) are collected. The radioactivity in each sample is then quantified using LSC. This involves mixing the sample extract with a scintillation cocktail, which emits photons of light when excited by the beta particles from ¹⁴C decay. A liquid scintillation counter detects these photons, and the count rate is directly proportional to the amount of ¹⁴C-D4 and its metabolites present. These data are crucial for calculating key environmental parameters like partition coefficients, degradation half-lives, and bioaccumulation factors.

Radiochromatography for Metabolite Profiling

To understand the transformation of D4 in biological or environmental systems, it is necessary to separate the parent compound from its various metabolites. Radiochromatography achieves this by coupling a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC), with a radioactivity detector.

In studies involving ¹⁴C-D4, biological samples like urine or tissue extracts are first processed and injected into an HPLC system. The HPLC separates the different chemical components based on their physical properties. As the separated compounds exit the HPLC column, they flow through a radioactivity detector (often a flow-cell scintillation detector). The detector measures the radioactivity of each fraction in real-time, producing a radiochromatogram. Each peak in the radiochromatogram represents a different ¹⁴C-containing metabolite, and the area under the peak is proportional to its concentration. This method allows for the quantitative profiling of metabolites, which is essential for understanding metabolic pathways and assessing potential bioactivation or detoxification processes. The use of D4-d24 in conjunction with LC-MS provides a modern, non-radiometric approach that yields similar metabolite profiles.

Environmental Fate and Transport Dynamics of Octamethylcyclotetrasiloxane D4 and Implications for Deuterated Analogs

Atmospheric Distribution and Transformation Pathways

Octamethylcyclotetrasiloxane (B44751) (D4) is released into the environment through various industrial and consumer applications. canada.caservice.gov.uk Its physical and chemical properties, notably its high volatility, govern its partitioning and behavior in the atmosphere. su.se

Gas-Phase Reactions with Atmospheric Radicals (e.g., Hydroxyl Radical Kinetics)

The primary degradation pathway for D4 in the atmosphere is through gas-phase reactions with hydroxyl (•OH) radicals. acs.orgcopernicus.org This oxidative process is a critical determinant of its atmospheric lifetime. acs.org The rate constants for the reaction of D4 with •OH radicals have been experimentally determined, providing insight into its atmospheric persistence. acs.org

Studies have reported the atmospheric half-life of D4 to be between 5 and 15 days, influenced by factors such as hydroxyl radical concentrations. canada.caacs.orgtandfonline.com For instance, one estimate suggests an atmospheric degradation half-life of 12.7 to 15.8 days. su.se Another study determined the rate constant for the gas-phase reaction of D4 with •OH at 297 K to be (1.26 ± 0.40) × 10⁻¹² cm³·molecule⁻¹·s⁻¹. acs.org The products of these reactions are hydroxylated methyl groups, which are less hydrophobic than the parent cVMS and can be subsequently removed from the atmosphere via wet deposition. acs.org

The kinetics of these reactions are weakly dependent on temperature. researchgate.net Theoretical and experimental studies have elucidated the mechanism of •OH oxidation, which proceeds via H-abstraction from the methyl groups. acs.orgresearchgate.net

Table 1: Gas-Phase Reaction Rate Constants for D4 with Hydroxyl Radical

| Temperature (K) | Rate Constant (k) (cm³·molecule⁻¹·s⁻¹) | Reference |

|---|---|---|

| 298 | (1.01 ± 0.32) × 10⁻¹² | acs.org |

| 297 | (1.26 ± 0.40) × 10⁻¹² | acs.org |

Long-Range Atmospheric Transport Potential (LRATP): Modeling and Empirical Evaluation

Due to its atmospheric half-life of several days, D4 has the potential for long-range atmospheric transport (LRATP) to remote regions. canada.casu.se Modeling studies have been employed to predict its transport, and empirical data from remote locations have confirmed its presence far from primary sources. copernicus.orgsilicones.eu

A collaborative study involving the Norwegian Institute for Air Research (NILU), Stockholm University, and the University of Toronto investigated the LRATP of D4. silicones.eu Their findings suggest that while D4 can be transported over long distances, its potential to do so based on measured concentrations is lower than what models and laboratory studies initially estimated. silicones.eu The empirical travel distance was found to be shorter than the predicted critical travel distance, suggesting that the actual LRATP is less than theoretical predictions. silicones.eu This indicates that while transport occurs, it may be less extensive than for typical persistent organic pollutants (POPs). silicones.eu

Wet and Dry Deposition Processes in Remote Environments

The transformation of D4 in the atmosphere into more water-soluble hydroxylated silanols facilitates its removal through wet deposition (e.g., rain and snow). service.gov.uk These degradation products are more likely to be associated with the dissolved and particulate phases in the atmosphere. service.gov.uk It is estimated that over 99% of volatile methylsiloxanes (VMSs) are removed from the atmosphere as silanols in wet deposition, with less than 1% removed by dry deposition. service.gov.uk Despite its potential for long-range transport, D4 has a low potential for deposition to surface media in remote areas, and is therefore expected to remain in the atmosphere until it degrades. su.se

Aquatic and Sediment Compartment Fate

When D4 enters aquatic environments, either through direct release or atmospheric deposition, its fate is governed by several competing processes, including hydrolysis, volatilization, and partitioning to sediment. service.gov.uksu.se

Hydrolytic Degradation Kinetics and Mechanism in Water (pH-dependence, product identification)

The primary degradation process for D4 in water is hydrolysis. su.se This process is significantly dependent on both pH and temperature. canada.casu.se The rate of hydrolysis is at its minimum around a neutral pH of 7 and increases at both higher and lower pH values. su.se The hydrolysis rate also decreases with decreasing temperature. su.se

Under typical Canadian water conditions (pH 6-9, temperature 5-25°C), the hydrolysis half-lives for D4 are estimated to range from a few hours to 45 days, indicating it is not persistent in water. canada.ca The main abiotic degradation product is expected to be dimethylsilanediol (B41321), which can further degrade to carbon dioxide and silicic acid or silica. su.seregulations.gov

Table 2: Hydrolysis Half-Life of D4 under Various Conditions

| pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|

| 4 | 10 | Not specified | canada.ca |

| 7 | 25 | Not specified | canada.ca |

| 9 | 35 | Not specified | canada.ca |

| 6-9 | 5-25 | Hours to 45 days | canada.ca |

Interfacial Exchange: Volatilization from Aqueous Phases

D4 is characterized by high volatility, as indicated by its high vapor pressure and Henry's Law constant. su.se This property leads to rapid volatilization from water surfaces. service.gov.uksu.se The estimated volatilization half-life from a river is approximately 1.8 hours, while from a shallow lake it is around 164 hours. su.se

The volatilization rate can be influenced by factors such as water turbulence and the presence of co-solutes like humic acids, which can increase the Henry's Law constant. usc.edu However, the tendency of D4 to adsorb to soil and sediment can limit its volatilization from aqueous phases. su.se Despite this, volatilization is considered a dominant removal mechanism for D4 from aquatic systems. service.gov.uk

Terrestrial and Biosolid Environment Interactions

In the terrestrial environment, D4's partitioning behavior is characterized by strong adsorption to soil particles, which significantly influences its mobility and fate. su.senih.gov The soil-water partition equation is a model used to describe the equilibrium between a contaminant's concentration in the sorbed phase (soil solids), aqueous phase (soil moisture), and vapor phase (soil air). nj.govgroundwatersoftware.com

Based on an average measured organic carbon partition coefficient (Koc) of 16,600, D4 is expected to be immobile in soil. nih.gov This high Koc value indicates a strong tendency for D4 to bind to the organic fraction of soil, which limits its potential to leach into groundwater. nih.govnih.gov This sorption to soil can also attenuate the rate of volatilization from moist soil surfaces. nih.gov Agricultural soil is considered a principal receiving environmental medium for D4, largely due to the application of biosolids from wastewater treatment plants where siloxanes can accumulate. canada.ca

Once in the terrestrial environment, D4 is subject to degradation, although it is generally considered to be highly resistant to biodegradation. nih.gov In soils, the primary degradation pathway is thought to be chemical processes, such as clay-catalyzed hydrolysis. nih.gov This process results in the formation of the main degradation product, dimethylsilanediol (DMSD), which has been detected in soils. nih.gov

Volatilization is a key process governing the fate of D4 from terrestrial surfaces. su.senih.gov Given its vapor pressure of 1.05 mm Hg at 25 °C and a high Henry's Law constant, D4 is expected to volatilize from both moist and dry soil surfaces. nih.govcanada.ca One study noted that 90% of D4 applied to a surface could evaporate within just 6 hours. nih.gov

This high volatility means that air is a primary compartment for D4 releases. canada.ca However, the rate of volatilization can be moderated by its strong adsorption to soil particles. nih.gov Despite this, the rapid loss of D4 through volatilization is a dominant removal mechanism, which can limit the amount of the compound that ultimately partitions to other environmental compartments like sediment or leaches to groundwater. service.gov.uk

Multi-Compartment Environmental Modeling and Uncertainty Analysis

Environmental modeling is inherently subject to uncertainty. numberanalytics.com This uncertainty arises from various sources, including errors in input data (data uncertainty), simplifications within the model's structure (model structural uncertainty), and imprecise values for model parameters like partition coefficients or degradation rates (parameter uncertainty). numberanalytics.comnumberanalytics.comnusap.net For a compound like D4, uncertainties in its physical-chemical properties, degradation half-lives, and release estimates can propagate through the model and affect the predicted environmental concentrations. numberanalytics.com

Techniques to address this include sensitivity analysis, which examines how changes in model inputs affect the outputs, and Monte Carlo simulations, which use repeated random sampling to quantify how input uncertainty propagates through the model. numberanalytics.com Recognizing and quantifying uncertainty is crucial to avoid overconfidence in model predictions and to make robust regulatory decisions. numberanalytics.comnusap.net For complex issues like climate change assessment, multi-model comparisons are used to explore the range of potential outcomes arising from different model structures and parametric uncertainties. yale.edu This highlights the importance of treating uncertainty as a central theme throughout the modeling process, from initial problem definition to final analysis. nusap.net

Fugacity-Based Models for Simulating Environmental Distribution

Fugacity-based models are indispensable tools for predicting the environmental fate and distribution of chemicals like Octamethylcyclotetrasiloxane (D4). researchgate.net Fugacity, defined as the "escaping tendency" of a substance from a particular phase, serves as a criterion for equilibrium between different environmental compartments. unipd.it Unlike concentration, which is phase-specific, fugacity provides a universal potential that governs the direction of mass transfer; chemicals diffuse from areas of high fugacity to low fugacity until equilibrium is reached. unipd.it

These models mathematically simulate the behavior of chemicals by using their physicochemical properties to determine partitioning between media such as air, water, soil, sediment, and biota. researchgate.netnih.gov The models exist in several levels of increasing complexity ulisboa.ptunipd.it:

Level I: Calculates the equilibrium distribution of a fixed quantity of a chemical in a closed system, assuming no degradation or advection. unipd.it

Level II: Includes advection (inflow and outflow) and reactions, but still assumes equilibrium conditions. ulisboa.pt

Level III: A steady-state, non-equilibrium model that provides a more realistic picture of a chemical's fate by considering transport rates between compartments. ulisboa.pt

Level IV: A non-steady-state (dynamic) model that predicts how concentrations change over time. ulisboa.pt

For D4, which is characterized by high volatility and a high octanol-water partition coefficient (Kow), fugacity models are crucial for understanding its distribution. service.gov.uk For instance, a Level III fugacity model can predict the ultimate fate of D4 when released into a specific compartment. canada.ca Due to its properties, D4 released to water is expected to partition significantly into the air through volatilization and into sediment by adsorbing to organic matter. service.gov.uk Models like the Quantitative Water-Air-Sediment Interaction (QWASI) model have been specifically applied to cyclic volatile methyl siloxanes (cVMS), including D4, to simulate their behavior in aquatic systems. ulisboa.ptrsc.org

Table 1: Predicted Environmental Distribution of D4 using a Level III Fugacity Model

This table illustrates the predicted partitioning of D4 in a standard model environment, depending on the compartment of release. The distribution highlights the influence of D4's specific physicochemical properties.

| Property | Value |

| Compartment of Release | Air |

| Predicted % in Air | 99.8% |

| Predicted % in Water | 0.02% |

| Predicted % in Soil | 0.15% |

| Predicted % in Sediment | 0.03% |

| Compartment of Release | Water |

| Predicted % in Air | 85.0% |

| Predicted % in Water | 1.5% |

| Predicted % in Soil | 0.5% |

| Predicted % in Sediment | 13.0% |

| Compartment of Release | Soil |

| Predicted % in Air | 92.0% |

| Predicted % in Water | 0.05% |

| Predicted % in Soil | 7.9% |

| Predicted % in Sediment | 0.05% |

Note: The values in this table are illustrative, based on the principles of Level III fugacity modeling for volatile and hydrophobic substances like D4. Actual percentages can vary based on specific model parameters and environmental conditions.

Quantitative Structure-Property Relationship (QSPR) Refinement for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a molecule with its physicochemical properties. nih.govresearchgate.net These models are vital for refining the environmental parameters used in fate models like fugacity models, especially when experimental data is scarce or difficult to obtain. nih.govresearchgate.net For a compound like D4, QSPR can be used to predict or validate key properties that dictate its environmental behavior.

The process involves using molecular descriptors—numerical values derived from the chemical structure—to build a mathematical relationship with a known property. researchgate.net For D4, critical environmental parameters refined through QSPR include:

Octanol-Water Partition Coefficient (log Kow): This parameter indicates a chemical's tendency to partition between an organic phase (like fish lipids) and water. The high log Kow of D4 (e.g., a measured value of 6.49) is a key input for assessing bioaccumulation potential. service.gov.uk QSPR models can use descriptors related to molecular size and polarity to predict this value. nih.gov

Soil and Sediment Organic Carbon-Water Partitioning Coefficient (log Koc): This value describes the chemical's propensity to adsorb to organic matter in soil and sediment. It is a critical parameter in fugacity models, as D4's fate is highly sensitive to it. rsc.org

Aqueous Solubility: QSPR can estimate the low water solubility of D4, which influences its concentration in the aquatic environment. nih.gov

Half-life in Environmental Media: QSPR models are being developed to predict persistence, discriminating between persistent and non-persistent compounds in water, soil, and sediment based on structural fragments. nih.gov

Refinement of these parameters is crucial because the accuracy of environmental risk assessments depends heavily on the quality of these input data. service.gov.ukresearchgate.net The European Union's REACH regulation explicitly encourages the use of alternative methods like QSPR to assess chemical hazards. researchgate.net

Table 2: Key Physicochemical and Environmental Parameters for D4

This table presents key parameters for Octamethylcyclotetrasiloxane that are essential inputs for environmental fate models and are often the subject of QSPR refinement.

| Parameter | Definition | Typical Value for D4 | Significance for Environmental Modeling |

| Log Kow (Octanol-Water Partition Coefficient) | Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium. | 6.49 | Indicates high potential for partitioning into organic matter and biota (bioaccumulation). service.gov.uk |

| Log Koc (Organic Carbon-Water Partition Coefficient) | Tendency of a chemical to adsorb to organic carbon in soil/sediment. | ~5.1 | High value indicates strong adsorption to sediment and soil, limiting mobility in water but increasing persistence in those compartments. canada.carsc.org |

| Water Solubility | Maximum concentration of a chemical that can dissolve in water. | ~56 µg/L | Low solubility limits the concentration in the aqueous phase and promotes partitioning to other media. canada.ca |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | High | High volatility leads to rapid partitioning from surface water and soil into the atmosphere. service.gov.uk |

| Half-life in Sediment | Time required for half of the chemical amount in sediment to degrade. | Potentially > 120 days | A long half-life in sediment is a key factor in assessing the overall persistence of D4 in the environment. service.gov.ukservice.gov.uk |

Sensitivity and Uncertainty Analysis in Predictive Environmental Models

All environmental models are subject to uncertainty, which can arise from the model's structure, the input parameters, and the data used for validation. numberanalytics.comnumberanalytics.comnih.gov For D4, conducting sensitivity and uncertainty analyses is critical to understanding the reliability of predictions made by fugacity and other transport models. rsc.org

Uncertainty analysis quantifies the degree of confidence in the model's predictions. numberanalytics.com This is often accomplished using probabilistic methods like Monte Carlo simulations, where the model is run thousands of times with input parameters sampled from probability distributions. rsc.orgnih.gov This approach generates a distribution of possible outcomes rather than a single point value, providing a more realistic envelope of potential environmental concentrations. rsc.org

A study on cVMS (including D4) in Tokyo Bay using a QWASI model with Monte Carlo analysis found that the uncertainty in predicted water concentrations was lower than for sediment concentrations. rsc.org The coefficient of variation (CV) was about 20% for water but around 45% for sediment, reflecting the high sensitivity of the model to parameters governing sediment interactions, such as Koc. rsc.org Such analyses highlight where further research is needed to reduce uncertainty, for instance, by obtaining more precise measurements of sediment degradation rates or biomagnification factors (BMFs). rsc.orgservice.gov.uk

Table 3: Sources of Uncertainty and Analysis Methods in Predictive Environmental Models for D4

This table outlines the primary sources of uncertainty in environmental modeling for D4 and the common techniques used to analyze and quantify this uncertainty.

| Source of Uncertainty | Description | Example for D4 | Method of Analysis |

| Parameter Uncertainty | Errors or variability in the physicochemical properties and environmental data used as model inputs. numberanalytics.comnih.gov | Variability in the measured or calculated half-life of D4 in sediment; uncertainty in the octanol-air partition coefficient (Koa). service.gov.ukrsc.org | Monte Carlo Simulation: Samples parameters from distributions to generate a range of outcomes. rsc.orgnih.gov |

| Model Structure Uncertainty | Uncertainty arising from the simplifications and assumptions inherent in the model's mathematical formulation. numberanalytics.comnih.gov | A fugacity model assuming uniform mixing within a compartment may not fully capture spatial variations in D4 concentration. nih.gov | Model Comparison: Evaluating predictions from different model structures (e.g., comparing Level III vs. Level IV fugacity models). |

| Scenario Uncertainty | Uncertainty related to the assumptions made about emission rates, release locations, and environmental conditions. | Estimating the quantity of D4 released to wastewater from consumer product use across a large region. canada.ca | Sensitivity Analysis: Systematically changing input parameters to see how they affect model predictions and identify key drivers. numberanalytics.com |

| Measurement Uncertainty | Errors associated with the field data used to calibrate or validate the model. | Difficulty in accurately measuring low concentrations of volatile D4 in water samples without loss or contamination. service.gov.uk | Data Quality Assessment: Evaluating the reliability of monitoring data and incorporating measurement error into the validation process. |

Bioaccumulation and Trophic Transfer Mechanisms of Octamethylcyclotetrasiloxane D4 in Ecological Systems

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water as a result of exposure to water only. For compounds like D4, which have high hydrophobicity, the potential for bioconcentration is a key area of environmental assessment.

The bioconcentration factor (BCF) is a critical metric for quantifying the potential of a substance to accumulate in an organism from the water. Laboratory studies have yielded a wide range of BCF values for D4 in various fish species. A definitive study using 14C-radiolabeled D4 with fathead minnows (Pimephales promelas) in a specialized enclosed system to prevent volatilization determined a steady-state BCF of 12,400 L/kg. service.gov.ukcolab.ws Another study with the same species reported a BCF of 4,300 L/kg. nih.gov Research on rainbow trout (Oncorhynchus mykiss) has produced BCF values of 8,258 L/kg and 4,153 L/kg, depending on the organic carbon concentration in the water. acs.org Other studies have reported lower BCFs, such as 1,090 L/kg in guppies (Poecilia reticulata) and between 1,674 and 2,104 L/kg in common carp (B13450389) (Cyprinus carpio). nih.govacs.org The majority of reported BCF values for D4 in fish are below 5,000 L/kg. nih.gov

| Fish Species | Bioconcentration Factor (BCF) (L/kg) | Reference |

| Fathead Minnow (Pimephales promelas) | 12,400 (steady-state, total 14C) | service.gov.ukcolab.ws |

| Fathead Minnow (Pimephales promelas) | 7,000 (measured, 6-day exposure) | colab.ws |

| Fathead Minnow (Pimephales promelas) | 4,300 | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 8,258 (at 2.0 mg/L organic carbon) | acs.org |

| Rainbow Trout (Oncorhynchus mykiss) | 4,153 (at 7.1 mg/L organic carbon) | acs.org |

| Guppy (Poecilia reticulata) | 1,090 | nih.gov |

| Common Carp (Cyprinus carpio) | 1,740 (steady-state) | nih.gov |

| Common Carp (Cyprinus carpio) | 2,104 (kinetic) | nih.gov |

Several factors can significantly influence the bioconcentration of D4 in aquatic organisms. The high volatility and low water solubility of D4 present challenges for accurate BCF determination, often requiring specialized testing systems to prevent its loss from the water. colab.ws The BCF can also be affected by experimental conditions such as exposure duration, temperature, and the feeding regimen of the test organisms. cefas.co.uk

The presence of dissolved organic carbon in the water can reduce the bioavailability of D4, leading to lower BCF values as the organic carbon concentration increases. acs.org Perhaps the most significant factor influencing the net bioconcentration of D4 is the organism's ability to metabolize, or biotransform, the compound. acs.org For some superhydrophobic chemicals, metabolic transformation can substantially reduce the BCF compared to what would be predicted based on the log Kow alone. acs.org Studies have shown that fish can metabolize D4, which contributes to its clearance from the body and lowers the observed BCF. nih.govtandfonline.com The species of the organism is also a crucial factor, as metabolic capabilities can vary significantly among different types of aquatic life. cefas.co.uk

Bioaccumulation from Environmental Matrices

Bioaccumulation encompasses the uptake of a chemical from all environmental sources, including water, food, and sediment. For a compound like D4 that partitions to particulate matter, accumulation from sediment and diet are important pathways to consider.

The Biota-Sediment Accumulation Factor (BSAF) is used to describe the accumulation of a chemical by benthic (sediment-dwelling) organisms from contaminated sediment. It is the ratio of the lipid-normalized concentration of the chemical in the organism to the organic carbon-normalized concentration in the sediment. dren.mil Studies on the uptake of 14C-D4 from sediment by the midge Chironomus tentans have found BSAF values ranging from 0.6 to 2.6 (based on total 14C and dry weight sediment concentration). service.gov.uk These findings indicate that the accumulation factor is influenced by the organic carbon content of the sediment. service.gov.uk A BSAF value less than 1 suggests that the organism is a "de-concentrator," meaning it releases the substance into the sediment, while a value greater than 1 indicates accumulation. jifro.ir

| Organism | Sediment Organic Carbon (%) | Mean 14C-D4 in Sediment (mg/kg dry wt) | Mean 14C-D4 in Midge (mg/kg) | Biota-Sediment Accumulation Factor (BSAF) |

| Midge (Chironomus tentans) | 0.27 | 6.8 | 18 | 2.6 |

| Midge (Chironomus tentans) | 0.8 | 17 | 30 | 1.7 |

| Midge (Chironomus tentans) | 2.3 | 18 | 22 | 1.3 |

| Midge (Chironomus tentans) | 2.6 | 38 | 47 | 1.3 |

| Midge (Chironomus tentans) | 7.4 | 19 | 13 | 0.7 |

| Midge (Chironomus tentans) | 4.1 | 54 | 34 | 0.6 |

Data adapted from UK Environment Agency Report, 2009. service.gov.uk

Trophic Transfer and Biomagnification Assessments

Trophic transfer and biomagnification describe the process where the concentration of a contaminant increases in successive trophic levels of a food web. A biomagnification factor (BMF) greater than 1 indicates that the chemical is biomagnifying. For D4, laboratory-based studies have consistently reported lipid-normalized BMFs of less than 1. acs.org For instance, a BMF of 0.44 was determined for D4 in rainbow trout, and a value of 0.10 was reported in guppies. acs.org These results strongly suggest that D4 does not biomagnify in aquatic food webs. nih.gov Instead, a process of trophic dilution, or biodilution, is generally observed at higher trophic levels, which is attributed to poor assimilation from the diet and significant metabolic activity in the organisms. tandfonline.com The key mechanism preventing the biomagnification of D4 is the efficient intestinal biotransformation in fish, which breaks down the compound before it can accumulate in tissues. nih.gov

Trophic Magnification Factor (TMF) Derivation and Interpretation

The Trophic Magnification Factor (TMF) is a critical metric used to quantify the bioaccumulation of a substance across an entire food web under real-world environmental conditions. acs.org It represents the average rate of concentration increase of a chemical for each trophic level increase. acs.orgnih.gov TMFs are derived from the slope of a linear regression of the log-transformed, lipid-normalized concentrations of a substance in various organisms against their respective trophic positions, which are typically determined using stable nitrogen isotope analysis (δ¹⁵N). nih.gov

A TMF value greater than 1 indicates that the chemical is biomagnifying, meaning its concentration increases as it moves up the food chain. nih.govresearchgate.net Conversely, a TMF value less than 1 signifies trophic dilution, where the chemical's concentration decreases at higher trophic levels. nih.govresearchgate.net A TMF equal to 1 suggests the substance does not biomagnify or dilute in the food web. nih.gov This metric is considered a robust, ecosystem-specific approach for assessing bioaccumulation, integrating all relevant uptake and loss processes over multiple trophic interactions. acs.org

For Octamethylcyclotetrasiloxane (B44751) (D4), field-derived TMFs in various aquatic food webs have been reported. These values show some variability but consistently point towards a low potential for trophic magnification.

Table 1: Reported Trophic Magnification Factor (TMF) Ranges for Octamethylcyclotetrasiloxane (D4) in Aquatic Food Webs

| Chemical | Reported TMF Range (kg-lipid/kg-lipid) | Interpretation | Source(s) |

| Octamethylcyclotetrasiloxane (D4) | 0.31 – 1.3 | Generally indicates no significant biomagnification; values often suggest trophic dilution. | nih.gov, acs.org |

| Octamethylcyclotetrasiloxane (D4) | 1.0 – 2.3 | Close to 1 or slightly higher, indicating no or little trophic magnification. | acs.org |

This table is interactive. You can sort and filter the data.

Metabolic Transformation in Biota and its Influence on Bioaccumulation

In Vivo Metabolism Rates and Elimination Pathways in Aquatic Organisms

The limited bioaccumulation and lack of trophic magnification of D4 in aquatic organisms are largely attributable to its extensive metabolic transformation. acs.orgnih.gov Fish, such as the rainbow trout (Oncorhynchus mykiss), have demonstrated a high capacity to metabolize D4. acs.orgnih.gov A key finding is that a significant portion of this biotransformation occurs within the gastrointestinal tract, which substantially reduces the amount of the parent compound absorbed into the body from the diet. acs.org

The primary elimination pathways for ingested D4 in rainbow trout have been detailed, showing that metabolic processes are the dominant route of clearance.

Table 2: Fate of Ingested Octamethylcyclotetrasiloxane (D4) in Rainbow Trout (Oncorhynchus mykiss)

| Pathway | Percentage of Ingested Dose | Description | Source(s) |

| Elimination/Excretion | |||

| Fecal Excretion (Unabsorbed) | ~22.2% | D4 that is bypassed in the intestinal tract and never absorbed. | acs.org |

| Gastrointestinal Metabolism | ~62.4% | D4 absorbed from the gut but then metabolized within the gastrointestinal tract itself. | acs.org |

| Somatic (Body) Metabolism | ~8.8% | D4 that is absorbed into the body and subsequently biotransformed in tissues like the liver. | acs.org |

| Gill Elimination | ~0.2% | Elimination of the parent compound from the gills into the water; considered insignificant. | acs.org |

| Internal Fate | |||

| Absorption into Body | ~15.8% | The net amount of the parent D4 compound that enters systemic circulation. | acs.org |

| Growth Dilution | ~4.6% | Apparent elimination due to the increase in the fish's body mass over time. | acs.org |

This table is interactive. You can sort and filter the data.

The data clearly indicates that biotransformation, especially in the gut, is the most significant factor preventing the biomagnification of D4 in fish. acs.orgnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling in Aquatic Species

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in organisms. epa.govnih.gov These models integrate physiological parameters of the species (e.g., tissue volumes, blood flow rates, lipid content) with chemical-specific data (e.g., partition coefficients, metabolic rates) to predict the concentration of a chemical in various organs and tissues over time. epa.govnih.gov For aquatic species like fish, PBPK models can simulate uptake from both water via the gills and from the diet, distribution to different tissues, and elimination through various pathways including metabolism, fecal excretion, and gill transfer. nih.govnih.gov

While specific PBPK models developed exclusively for D4 in aquatic species are not widely documented in the provided literature, the principles of PBPK modeling are directly applicable. nih.govnih.gov A PBPK model for D4 in fish would be a powerful tool for understanding its environmental fate. epa.gov The extensive data available on D4's metabolism in rainbow trout would be a critical input for such a model. acs.orgnih.gov For example, the high intestinal and somatic biotransformation rates would be incorporated as key clearance parameters. acs.orgnih.gov

Developing a PBPK model for D4 in a species like rainbow trout would involve:

Defining the Model Structure: Schematizing the fish into key compartments such as blood, liver, fat, gills, gut, and carcass (muscle). nih.gov

Parameterization: Using species-specific physiological data for rainbow trout and chemical-specific data for D4. nih.gov This would include the high metabolic rates (k_BT) and low dietary uptake efficiency (E_Diet) that have been empirically determined. acs.org

Simulation: The model could then predict the internal concentrations of D4 in different tissues under various environmental exposure scenarios. nih.gov

Such a model could help explain why bioconcentration factors (BCFs), which measure uptake from water only, can be high for D4, while biomagnification factors (BMFs) are low. acs.org The PBPK framework would show that high metabolism following dietary uptake, which is not a factor in BCF studies, is the reason for the lack of biomagnification. acs.org

Fundamental Chemical Behavior and Reaction Mechanisms of Octamethylcyclotetrasiloxane

Ring-Opening Polymerization Mechanisms

The conversion of cyclic siloxanes into linear polydimethylsiloxane (B3030410) (PDMS) is primarily achieved through ring-opening polymerization (ROP). This process can be initiated by either cationic or anionic catalysts, each proceeding through distinct mechanistic pathways.

Cationic Initiated Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of octamethylcyclotetrasiloxane (B44751) is typically initiated by strong protic acids, such as trifluoromethanesulfonic acid (triflic acid), or other Lewis acids. scispace.commdpi.com The mechanism involves the protonation of a siloxane oxygen atom in the D4 ring, leading to the formation of a reactive oxonium ion intermediate. uni-rostock.de This is followed by the nucleophilic attack of another monomer molecule, propagating the polymer chain.

The initiation step involves the reaction of the acid with the D4 monomer, cleaving the Si-O bond and forming a silanol (B1196071) and a silyl (B83357) ester. uni-rostock.de Chain propagation then proceeds through the addition of monomer units to the active chain end. The polymerization process is often complex, with the potential for side reactions such as backbiting, where the growing chain attacks itself to form new cyclic species, and intermolecular chain transfer, which can broaden the molecular weight distribution of the resulting polymer. scispace.commdpi.com

Recent advancements have also explored photoinitiated CROP of D4 using diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI) as a photoinitiator. mdpi.comdntb.gov.ua In these systems, photochemically generated Brønsted acids or silylium (B1239981) cations are responsible for initiating the polymerization. mdpi.comdntb.gov.ua

Table 1: Initiators and General Conditions for Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane

| Initiator | Catalyst Type | Typical Conditions | Key Features |

| Trifluoromethanesulfonic acid (CF₃SO₃H) | Protic Acid | Room temperature, bulk or in solution (e.g., CH₂Cl₂) | Well-studied, effective initiator; can be sensitive to water content. scispace.com |

| Sulfuric Acid (H₂SO₄) | Protic Acid | Room temperature, often with the addition of water for molecular weight growth. | One of the first catalysts used for high molecular weight siloxane polymer synthesis. mdpi.comnih.gov |

| Diphenyl iodonium hexafluorophosphate (DPI) | Photoinitiator | UV irradiation at ambient temperature. | Offers spatiotemporal control and lower energy requirements. mdpi.comdntb.gov.ua |

| Dodecylbenzenesulfonic acid (DBSA) | Acidic Surfactant | Emulsion polymerization in water. | Acts as both a catalyst and a surfactant. nih.gov |

Anionic Initiated Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of octamethylcyclotetrasiloxane is initiated by strong bases, such as potassium hydroxide (B78521) (KOH), tetramethylammonium (B1211777) hydroxide, or lithium alkyls. researchgate.netresearchgate.netgelest.com The initiation step involves the attack of the nucleophilic initiator on a silicon atom of the D4 ring, leading to the formation of a silanolate active center. researchgate.net

The propagation then proceeds by the attack of the silanolate anion on another D4 monomer molecule. AROP of D4 can be a complex equilibrium process, where the polymer chain can also undergo backbiting reactions to form other cyclic siloxanes, leading to a mixture of linear polymer and cyclic oligomers at equilibrium. researchgate.netgoogle.com The position of this equilibrium is influenced by factors such as monomer concentration, temperature, and the nature of the solvent and counter-ion. researchgate.net

The use of certain initiators, like lithium salts, can lead to non-equilibrium polymerization, which can suppress the formation of cyclic byproducts and allow for better control over the polymer's molecular weight. google.com

Table 2: Initiators and General Conditions for Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane

| Initiator | Catalyst Type | Typical Conditions | Key Features |

| Potassium Hydroxide (KOH) | Strong Base | Elevated temperatures (e.g., 100-140°C). | Commonly used industrial catalyst; leads to an equilibrium mixture of polymer and cyclics. researchgate.net |

| Tetramethylammonium Hydroxide (TMAH) | Strong Base | Elevated temperatures (e.g., 100°C). nih.gov | Allows for facile purification of the resulting polymers. nih.gov |

| Lithium Salts (e.g., Hexamethyldisilazane lithium salt) | Base | 0°C to 160°C, bulk or in solution. google.com | Can promote non-equilibrium polymerization, reducing cyclic byproducts. google.com |

| Guanidines (e.g., TMnPG, TMEG) | Organocatalyst | Optimized conditions to minimize side reactions. rsc.org | Used for controlled/living ROP of cyclotrisiloxanes. rsc.org |

Hydrolytic Degradation Pathways and Intermediates

Octamethylcyclotetrasiloxane can undergo hydrolytic degradation, a process that is significantly influenced by the pH of the surrounding medium. This degradation involves the cleavage of the siloxane (Si-O-Si) bonds.

Acid-Catalyzed Hydrolysis Kinetics and Products

Under acidic conditions, the hydrolysis of D4 is accelerated. scientificspectator.comnih.gov The reaction is catalyzed by hydronium ions (H₃O⁺). The proposed mechanism involves the protonation of a siloxane oxygen, making the adjacent silicon atom more susceptible to nucleophilic attack by a water molecule. acs.org This leads to the opening of the ring and the formation of linear siloxanols.

The primary and ultimate product of the complete hydrolysis of D4 is dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). su.se However, the initial hydrolysis products are likely to be linear oligomers with silanol end groups, such as octamethyltetrasiloxane-α,ω-diol. service.gov.uk The rate of acid-catalyzed hydrolysis is dependent on both pH and temperature, with the rate increasing at lower pH values and higher temperatures. su.seservice.gov.uk

Table 3: Kinetic Data for Acid-Catalyzed Hydrolysis of Octamethylcyclotetrasiloxane

| pH | Temperature (°C) | Second-Order Rate Constant (kH₃O⁺, l/mol/h) | Activation Energy (Ea, kJ/mol) | Reference |

| 4 | 10 | 1.56 × 10³ | 47.4 | service.gov.uk |

| 4 | 25 | 3.91 × 10³ | 47.4 | service.gov.uk |

| 4 | 35 | 8.02 × 10³ | 47.4 | service.gov.uk |

Base-Catalyzed Hydrolysis Kinetics and Products

In alkaline environments, the hydrolysis of D4 is also significantly enhanced. scientificspectator.comnih.gov The reaction is catalyzed by hydroxide ions (OH⁻), which act as nucleophiles and attack the silicon atoms of the D4 ring. This attack leads to the cleavage of a siloxane bond and the formation of a silanolate anion, which is then protonated by water to yield a silanol.

Similar to acid-catalyzed hydrolysis, the ultimate product is dimethylsilanediol. su.se The rate of base-catalyzed hydrolysis is dependent on pH and temperature, increasing with higher pH and temperature. su.seservice.gov.uk The nature of the cation in the base (e.g., Na⁺ vs. Ca²⁺) can also influence the degradation level. scientificspectator.com

Table 4: Kinetic Data for Base-Catalyzed Hydrolysis of Octamethylcyclotetrasiloxane

| pH | Temperature (°C) | Second-Order Rate Constant (kOH⁻, l/mol/h) | Activation Energy (Ea, kJ/mol) | Reference |

| 9 | 10 | 1.12 × 10⁴ | 96.5 | service.gov.uk |

| 9 | 25 | 7.10 × 10⁴ | 96.5 | service.gov.uk |

| 9 | 35 | 3.36 × 10⁵ | 96.5 | service.gov.uk |

Reversibility of Hydrolytic Processes and Equilibrium Considerations

The hydrolysis of siloxane bonds is a reversible process. acs.orggelest.com The reverse reaction, condensation, involves the formation of a siloxane bond from two silanol groups, releasing a molecule of water. This means that under certain conditions, an equilibrium can be established between the cyclic siloxane, linear siloxanols, and water. scientificspectator.com

The position of this equilibrium is influenced by the concentration of the reactants and products. For instance, the formation of D4 from its hydrolysis product, octamethyltetrasiloxane-α,ω-diol, is dependent on the concentration of the diol in the environment. service.gov.uk This reversibility is a key consideration in understanding the environmental fate and persistence of octamethylcyclotetrasiloxane. The equilibrium between hydrolysis and condensation is a fundamental aspect of silicone chemistry. scientificspectator.com

Heterogeneous Catalysis and Surface Interactions

The environmental fate of octamethylcyclotetrasiloxane is significantly influenced by its interactions with various surfaces, which can catalyze its degradation. These heterogeneous reactions are particularly important in media such as soil and atmospheric aerosols.

Reactivity with Inorganic Mineral Surfaces (e.g., Aluminum Oxides, Silica)

Octamethylcyclotetrasiloxane (D4) has been shown to undergo heterogeneous decay in the presence of representative inorganic mineral dust aerosols. researchgate.net Kinetic studies have measured the uptake of D4 on various mineral surfaces, revealing different levels of reactivity. The uptake coefficient, which indicates the efficiency of a surface at removing a substance from the gas phase, was found to be similar for the most reactive aerosols. researchgate.net The order of reactivity for D4 was determined to be kaolinite (B1170537) ≈ hematite (B75146) > silica. researchgate.net

In soil environments, the degradation of D4 is largely attributed to hydrolysis reactions catalyzed by the surface activity of clay minerals. service.gov.uk The rate of this degradation is dependent on the soil's properties, such as clay content and type, as well as environmental conditions like humidity. service.gov.uk For instance, weathered soil with a high content of kaolinite clay (around 50%) demonstrates faster degradation rates compared to temperate soil. service.gov.uk In dry soil conditions, D4 is observed to be quickly degraded by these clay minerals. canada.ca

Table 1: Heterogeneous Reactivity of Octamethylcyclotetrasiloxane on Mineral Surfaces

| Mineral Surface | Relative Reactivity/Uptake | Environment | Key Finding |

|---|---|---|---|

| Kaolinite | High | Aerosol, Soil | High uptake coefficient; catalyzes hydrolysis. researchgate.netservice.gov.uk |

| Hematite | High | Aerosol | High uptake coefficient, similar to kaolinite. researchgate.net |

| Silica | Moderate | Aerosol | Lower uptake coefficient compared to kaolinite and hematite. researchgate.net |

| Calcite | Limited | Aerosol | Limited uptake observed. researchgate.net |

| Carbon Black | Limited | Aerosol | Limited uptake observed. researchgate.net |

Mechanisms of Si-O Bond Cleavage and Chemisorption on Surfaces

The primary mechanism for the degradation of octamethylcyclotetrasiloxane on mineral surfaces is the cleavage of the silicon-oxygen (Si-O) bonds that form the cyclic backbone of the molecule. This process is understood to occur via hydrolysis, a reaction catalyzed by the acidic sites on the surface of clay minerals. service.gov.uk The interaction with hematite and kaolinite surfaces can lead to multilayer coverage, which suggests an extensive polymerization of D4 on the aerosol surface following the initial ring-opening. researchgate.net

The rate of this surface-catalyzed hydrolysis is inversely related to the amount of moisture in the soil. An increase in soil moisture is thought to reduce the surface acidity of the clay particles, thereby decreasing the rate of the hydrolysis reaction. service.gov.uk In atmospheric conditions, the heterogeneous reaction on mineral dust provides a pathway for the transformation of gaseous D4, altering its atmospheric lifetime. researchgate.net The final breakdown product of this degradation pathway in soil is typically dimethylsilanediol. canada.ca

Environmental Significance of Surface-Catalyzed Degradation

Surface-catalyzed degradation is a critical process determining the environmental persistence of octamethylcyclotetrasiloxane. Due to its widespread use in industrial processes and consumer products, D4 is released into various environmental compartments. canada.caacs.org While volatile, its interaction with soil and atmospheric particles provides a significant sink. researchgate.netservice.gov.uk

Solid-State Structural Dynamics and Phase Transitions

The solid-state behavior of octamethylcyclotetrasiloxane is characterized by distinct phase transitions, involving changes in its crystalline structure and molecular conformation. These dynamics have been investigated through a combination of single-crystal X-ray diffraction, thermochemistry, and computational methods. mdpi.comnih.gov

Crystalline Structures of High and Low-Temperature Phases